(2R)-3-(2-cyanoethylsulfanyl)-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid
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Overview
Description
(2R)-3-(2-cyanoethylsulfanyl)-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid is a synthetic organic compound It is characterized by the presence of a cyanoethylsulfanyl group, a trideuterioacetyl group, and a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-(2-cyanoethylsulfanyl)-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (2R)-2-amino-3-mercaptopropanoic acid and 2-cyanoethyl bromide.
Formation of Cyanoethylsulfanyl Group: The (2R)-2-amino-3-mercaptopropanoic acid is reacted with 2-cyanoethyl bromide under basic conditions to form the cyanoethylsulfanyl group.
Introduction of Trideuterioacetyl Group: The intermediate product is then reacted with trideuterioacetic anhydride to introduce the trideuterioacetyl group.
Final Product Formation: The final step involves purification and isolation of the desired product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(2R)-3-(2-cyanoethylsulfanyl)-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The cyanoethylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2R)-3-(2-cyanoethylsulfanyl)-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying enzyme mechanisms or as a precursor for labeled compounds in metabolic studies.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-3-(2-cyanoethylsulfanyl)-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid involves its interaction with specific molecular targets. The cyanoethylsulfanyl group may interact with thiol-containing enzymes, while the trideuterioacetyl group can be used to trace metabolic pathways. The compound’s effects are mediated through its binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(2R)-3-(2-cyanoethylsulfanyl)-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid is unique due to the presence of the trideuterioacetyl group, which is not commonly found in similar compounds. This deuterium labeling provides distinct advantages in tracing and studying metabolic pathways, making it a valuable tool in scientific research.
Properties
Molecular Formula |
C8H12N2O3S |
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Molecular Weight |
219.28 g/mol |
IUPAC Name |
(2R)-3-(2-cyanoethylsulfanyl)-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid |
InChI |
InChI=1S/C8H12N2O3S/c1-6(11)10-7(8(12)13)5-14-4-2-3-9/h7H,2,4-5H2,1H3,(H,10,11)(H,12,13)/t7-/m0/s1/i1D3 |
InChI Key |
VDKVYEUEJCNDHM-LNEZGBMJSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H](CSCCC#N)C(=O)O |
Canonical SMILES |
CC(=O)NC(CSCCC#N)C(=O)O |
Origin of Product |
United States |
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